molecular formula C23H28Cl2O5 B1670460 Dichlorisone acetate CAS No. 79-61-8

Dichlorisone acetate

Cat. No. B1670460
CAS RN: 79-61-8
M. Wt: 455.4 g/mol
InChI Key: YNNURTVKPVJVEI-GSLJADNHSA-N
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Description

Dichlorisone acetate is a synthetic glucocorticoid corticosteroid used as an anti-inflammatory agent .


Synthesis Analysis

Dichlorisone acetate can be synthesized using 4 synthesis methods. One of the methods involves a reaction with p-toluenesulfonyl chloride in pyridine and water for 0.25 hours, yielding an 88% yield .


Molecular Structure Analysis

The empirical formula of Dichlorisone acetate is C23H28Cl2O5, and its molecular weight is 455.37 . The IUPAC name is (11beta)-9,11-dichloro-17-hydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate .

Scientific Research Applications

Environmental and Therapeutic Dual Role

Dichloroacetate (DCA), a compound closely related to Dichlorisone acetate, holds a unique position at the interface of environmental science and allopathic medicine. It is known as a by-product of water chlorination and as a metabolite of industrial solvents. Interestingly, DCA also has therapeutic potential in various life-threatening conditions, including genetic mitochondrial diseases, pulmonary arterial hypertension, and cancer. This dual role presents an intriguing area of research, exploring both its environmental impact and clinical applications (Stacpoole, 2010).

Mitochondrial Diseases and Congenital Lactic Acidosis

DCA has been extensively studied for its efficacy in treating congenital lactic acidosis, a condition characterized by elevated levels of lactate in the body. Long-term administration of DCA in children with this condition has been generally well-tolerated, offering potential therapeutic benefits (Stacpoole et al., 2008).

Clinical Pharmacology and Toxicology

The clinical pharmacology and toxicology of DCA, which shares similarities with Dichlorisone acetate, have been extensively studied. DCA exerts multiple effects on pathways of intermediary metabolism and has shown promise in the treatment of various metabolic and cardiovascular diseases. However, its long-term use is associated with reversible effects on the nervous system and liver (Stacpoole et al., 1998).

Treatment of Genetic Mitochondrial Diseases

Dichloroacetate's role in treating genetic mitochondrial diseases has been a significant focus of research. It acts on the pyruvate dehydrogenase complex, influencing its phosphorylation state and stability. This action suggests that DCA might be particularly effective in patients with pyruvate dehydrogenase deficiency (Stacpoole et al., 2008).

Dichloroacetate in Glioblastoma Treatment

Dichloroacetate has shown promise in the treatment of glioblastoma, a form of brain cancer. It works by shifting metabolism away from aerobic glycolysis in tumor cells, promoting apoptosis and inhibiting tumor growth (Michelakis et al., 2010).

Safety And Hazards

When handling Dichlorisone acetate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,17R)-9,11-dichloro-17-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28Cl2O5/c1-13(26)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(27)6-8-20(14,2)23(17,25)18(24)11-21(16,22)3/h6,8,10,16-18,29H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNURTVKPVJVEI-GSLJADNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28Cl2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichlorisone acetate

CAS RN

79-61-8
Record name Dichlorisone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlorisone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichlorisone 21-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.104
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICHLORISONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64FTA4579H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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